molecular formula C15H13BrClNO2 B3697539 N-(4-bromophenyl)-3-chloro-4-ethoxybenzamide

N-(4-bromophenyl)-3-chloro-4-ethoxybenzamide

Cat. No.: B3697539
M. Wt: 354.62 g/mol
InChI Key: NVCOSBIPZRVBSL-UHFFFAOYSA-N
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Description

The compound “N-(4-bromophenyl)-3-chloro-4-ethoxybenzamide” is likely an organic compound consisting of a benzamide group with various substitutions . The name suggests it has a bromine atom on the 4th carbon of the phenyl group, a chlorine atom on the 3rd carbon of the benzene ring, and an ethoxy group on the 4th carbon of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve various steps, including the formation of the benzamide group and the introduction of the bromine, chlorine, and ethoxy groups . The exact method would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as NMR, IR, and elemental analysis . These techniques can provide information about the types of atoms in the compound and their arrangement .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions . For example, the bromine and chlorine atoms might be replaced in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques . These might include determining its melting point, solubility, and stability .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use . For example, if it is intended to be used as a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties . For example, it might be harmful if inhaled, ingested, or if it comes into contact with the skin .

Future Directions

The future directions for research on the compound could include studying its potential uses, improving its synthesis, and investigating its mechanism of action . For example, it might be studied for potential use as a drug, or researchers might work on developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-(4-bromophenyl)-3-chloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-2-20-14-8-3-10(9-13(14)17)15(19)18-12-6-4-11(16)5-7-12/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCOSBIPZRVBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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